molecular formula C15H21NO2 B1397039 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one CAS No. 1331823-95-0

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

Cat. No. B1397039
CAS RN: 1331823-95-0
M. Wt: 247.33 g/mol
InChI Key: ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
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Description

“1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 1331823-95-0 and Linear Formula: C15H21NO2 . It is a low melting solid with a melting point between 70 - 72 degrees .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C15H21NO2/c1-11-8-13(9-12(2)15(11)18)14(17)10-16-6-4-3-5-7-16/h8-9,18H,3-7,10H2,1-2H3 . This indicates that the compound has a piperidine ring attached to a ketone group, and a phenyl ring substituted with hydroxy and methyl groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.34 . It is a low melting solid with a melting point of 70 - 72 degrees .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in various synthesis and structural analysis processes. For instance, it is involved in the synthesis of novel compounds with potential antibacterial and antioxidant properties. Specifically, a derivative of this compound, 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one 3, was synthesized and converted to pyrazoles, showing significant antibacterial activity against specific bacteria strains and exhibiting antioxidant activities (Al-ayed, 2011). Furthermore, various structural redeterminations and molecular structure studies have been conducted to understand better the compound's characteristics and applications (Jasinski et al., 2012; Naveen et al., 2015).

Pharmacological Properties and Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one derivatives are studied for their pharmacological properties. Compounds with structural similarities have been used to explore potential medicinal applications, such as antileukemic activities and interactions with specific receptors. For example, a series of novel compounds related to this structure were synthesized and evaluated for their antileukemic activity against human leukemic cell lines (Vinaya et al., 2012). Additionally, molecular interaction studies of antagonists structurally similar to this compound with the CB1 cannabinoid receptor have provided insights into the potential pharmacological applications and the interaction dynamics with receptors (Shim et al., 2002).

Material Science and Chemistry Applications

This compound and its derivatives have been utilized in material science and chemistry for various applications, including corrosion inhibition and catalysis. For instance, derivatives of this compound were part of a study on cadmium(II) Schiff base complexes as corrosion inhibitors on mild steel, demonstrating the compound's relevance in material science and corrosion engineering (Das et al., 2017). Also, it has been involved in the synthesis of complexes for applications in the field of heterocyclic chemistry, showcasing its versatility in various chemistry applications (Bialy & Gouda, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for personal protective equipment, first aid procedures, and disposal .

properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-8-13(9-12(2)15(11)18)14(17)10-16-6-4-3-5-7-16/h8-9,18H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLAVZIYVWQJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

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